molecular formula C16H14Cl2O2 B8579147 Methyl 3,3-bis(4-chlorophenyl)propanoate

Methyl 3,3-bis(4-chlorophenyl)propanoate

Cat. No. B8579147
M. Wt: 309.2 g/mol
InChI Key: WBSUUSDNIAQYLN-UHFFFAOYSA-N
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Patent
US07423067B2

Procedure details

A suspension of methyl 3,3-bis(4-chlorophenyl)propenoate (Step A, 3.0 g, 14 mmol) and platinum dioxide (0.30 g) in MeOH (20 mL) and 2 M aqueous hydrochloric acid (1 mL) was degassed and filled with hydrogen with a balloon. After stirring at room temperature for 2 h, the reaction mixture was filtered through CELITE diatomaceous earth, and the filtrate was concentrated to dryness. The residue was dissolved in 50 mL ether and was concentrated with 20 g silica gel. The material was loaded onto a silica gel column, which was eluted with 10% ether in hexane to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.29-7.22 (m, 4H), 4.50 (t, 1H), 3.56 (s, 3H), 3.07 (d, 2H). LC-MS: m/e 309 (M+H)+ (4.1 min).
Name
methyl 3,3-bis(4-chlorophenyl)propenoate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[CH:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1>CO.Cl.[Pt](=O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
methyl 3,3-bis(4-chlorophenyl)propenoate
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=CC(=O)OC)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
filled with hydrogen with a balloon
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through CELITE diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL ether
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated with 20 g silica gel
WASH
Type
WASH
Details
was eluted with 10% ether in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OC)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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